

# Unveiling CGP 65015: A Correction of Pharmacological Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CGP 65015 |           |
| Cat. No.:            | B1245238  | Get Quote |

A comprehensive review of available scientific and commercial data indicates that **CGP 65015** is not a serotonin receptor antagonist, but rather an orally active iron chelator. This technical guide aims to clarify the compound's true pharmacological identity and provide an overview of its known characteristics, thereby correcting a significant misclassification.

Initial inquiries into the function of **CGP 65015** as a serotonin receptor antagonist yielded no substantive evidence within the scientific literature. Subsequent, more targeted searches including chemical identifiers such as its CAS number (189564-33-8) have consistently characterized the compound as an iron-chelating agent. This finding is supported by its listing in several chemical supplier databases and patent filings.

**Chemical and Structural Identity** 

| Characteristic    | Data                                                                             |
|-------------------|----------------------------------------------------------------------------------|
| CAS Number        | 189564-33-8[1][2]                                                                |
| Molecular Formula | C14H15NO4[2]                                                                     |
| Molecular Weight  | 261.27 g/mol [2]                                                                 |
| IUPAC Name        | (3Z,5E)-4-(Carboxymethyl)-2-phenyl-2,6-<br>dihydropyridine-3,5-dicarboxylic acid |
| Synonyms          | CGP-65015[3]                                                                     |



Commercial suppliers like MedChemExpress explicitly describe **CGP 65015** as an oral iron chelator capable of mobilizing iron deposits.[1][2] A patent for the use of iron chelators in treating or preventing polyomavirus infections also lists and structurally depicts **CGP 65015** among known iron-chelating agents.[4]

## **Reclassification and Implications for Research**

The misidentification of **CGP 65015** as a serotonin receptor antagonist has significant implications for researchers in the fields of neuroscience and drug development. Resources directed towards investigating its effects on serotonergic systems would be based on a false premise. The compound's actual function as an iron chelator places it in the therapeutic category of agents used to treat iron overload conditions, such as thalassemia, and potentially in other indications where iron metabolism is dysregulated.

Given this corrected classification, a detailed guide on its activity as a serotonin receptor antagonist, including binding affinities, experimental protocols for receptor assays, and related signaling pathways, cannot be provided as it would be factually inaccurate.

## Logical Relationship: From Misidentification to Clarification



Click to download full resolution via product page

Caption: Workflow illustrating the process of correcting the pharmacological classification of **CGP 65015**.

## **Future Research Directions**

Future investigations into **CGP 65015** should be directed towards its properties as an iron chelator. Key areas of research would include:

• Iron Chelation Efficacy and Selectivity: Quantitative studies to determine its binding affinity and selectivity for iron (Fe<sup>3+</sup>/Fe<sup>2+</sup>) over other biologically relevant metal ions.



- Pharmacokinetics and Pharmacodynamics: In vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-dependent effects on iron levels in various tissues.
- Therapeutic Potential: Preclinical studies to evaluate its efficacy in animal models of iron overload diseases and other conditions where iron chelation may be beneficial.

This guide serves to rectify the existing misinformation regarding **CGP 65015** and to redirect scientific inquiry towards its actual pharmacological target. Researchers are encouraged to consult chemical databases and supplier information to verify the identity and function of research compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-fount.com [bio-fount.com]
- 3. mybiosource.com [mybiosource.com]
- 4. WO2022037594A1 ésts) Por a properties de la propertie de la pr
- To cite this document: BenchChem. [Unveiling CGP 65015: A Correction of Pharmacological Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245238#cgp-65015-serotonin-receptor-antagonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com